Geometric Isomer Attractancy Differential: Ethyl (2E,4Z)- vs Ethyl (2E,4E)-2,4-Decadienoate in Codling Moth Field Bioassays
In apple and walnut orchard field trials evaluating codling moth (Cydia pomonella) attraction, ethyl (2E,4Z)-2,4-decadienoate demonstrated significantly higher capture rates compared to its (E,E)-geometric isomer counterpart. The study tested a series of 10-carbon esters and isomers, with the (E,Z)-isomer series far exceeding the attractiveness of the corresponding (E,E)-isomers [1]. Attraction to the pear ester was comparable to conspecific sex pheromone in combined male/female capture numbers [1].
| Evidence Dimension | Moth capture rate / field attractancy |
|---|---|
| Target Compound Data | Attracted both male and female moths in combined numbers comparable to sex pheromone; major contributing attractant among 23 tested pome fruit volatile blends |
| Comparator Or Baseline | Ethyl (2E,4E)-2,4-decadienoate geometric isomer series |
| Quantified Difference | (E,Z)-isomer series far exceeded attractiveness of (E,E)-isomers (specific capture ratios not numerically reported; qualitative superiority established) |
| Conditions | Field bioassays in walnut and apple orchards; multiple orchard trials across seasons; trap capture enumeration |
Why This Matters
For semiochemical procurement in pest monitoring programs, the (2E,4Z) isomer is the active attractant; the (2E,4E) isomer is functionally inferior and cannot substitute without severe loss of trap efficacy.
- [1] Light DM, Knight AL. Specificity of codling moth (Lepidoptera: Tortricidae) for the host plant kairomone, ethyl (2E,4Z)-2,4-decadienoate: field bioassays with pome fruit volatiles, analogue, and isomeric compounds. J Agric Food Chem. 2005;53(10):4046-4053. View Source
